9-Anthracenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone
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Overview
Description
9-Anthracenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone is a chemical compound with the molecular formula C23H19N3S and a molecular weight of 369.492.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthracenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 9-anthracenecarbaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, appropriate solvents, and sometimes catalysts.
Major Products:
Oxidation: Oxidized derivatives of the thiosemicarbazone.
Reduction: Reduced forms of the compound, such as hydrazones.
Substitution: Substituted thiosemicarbazones with different functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and anticancer activities. Thiosemicarbazones are known to inhibit the growth of certain cancer cell lines and exhibit antibacterial properties.
Medicine: Potential therapeutic agent due to its biological activities, including anticancer and antimicrobial effects.
Industry: May be used in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 9-Anthracenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets. In biological systems, thiosemicarbazones are known to chelate metal ions, which can inhibit metalloenzymes essential for cell growth and proliferation. This chelation disrupts cellular processes, leading to cell death, particularly in cancer cells. Additionally, the compound may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
- 9-Anthracenecarbaldehyde N-(4-methylphenyl)thiosemicarbazone
- 9-Anthracenecarbaldehyde N-(4-methoxyphenyl)thiosemicarbazone
- 9-Anthracenecarbaldehyde N-cyclohexylthiosemicarbazone
Comparison:
- 9-Anthracenecarbaldehyde N-(4-methylphenyl)thiosemicarbazone: Similar structure but with a different position of the methyl group, which can affect its reactivity and biological activity.
- 9-Anthracenecarbaldehyde N-(4-methoxyphenyl)thiosemicarbazone: Contains a methoxy group instead of a methyl group, which can influence its electronic properties and interactions with biological targets.
- 9-Anthracenecarbaldehyde N-cyclohexylthiosemicarbazone: Features a cyclohexyl group, which can significantly alter its steric and electronic properties compared to the methylphenyl derivative .
Properties
CAS No. |
480394-11-4 |
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Molecular Formula |
C23H19N3S |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-[(E)-anthracen-9-ylmethylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C23H19N3S/c1-16-7-6-10-19(13-16)25-23(27)26-24-15-22-20-11-4-2-8-17(20)14-18-9-3-5-12-21(18)22/h2-15H,1H3,(H2,25,26,27)/b24-15+ |
InChI Key |
ZSXGLFZVOVPDFR-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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